molecular formula C11H15NO4S B2802149 N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide CAS No. 1912845-27-2

N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide

Cat. No. B2802149
CAS RN: 1912845-27-2
M. Wt: 257.3
InChI Key: RITYKRRSYBEGFY-UHFFFAOYSA-N
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Description

The compound “N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They have a wide range of applications, particularly in medicine as antibiotics .


Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with ammonia or an amine . The 3-hydroxytetrahydrofuran component could potentially be synthesized from chiral feedstocks .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could impact its solubility in water. The 3-hydroxytetrahydrofuran component is a colorless liquid with a normal boiling point of 179 °C .

Scientific Research Applications

Microbiological Activity

The compound has been used in the synthesis of new muscarine-type derivatives, which have shown promising antimicrobial potential . These derivatives have been tested against various strains of bacteria and yeasts, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida spp .

Drug Synthesis

The compound is an intermediate in the synthesis of certain drugs. For instance, it is used in the synthesis of the AIDS drugs amprenavir and fosamprenavir .

Chemotherapy Agents

The compound has also been used as an intermediate in the development of certain chemotherapy agents . This suggests its potential use in cancer treatment research.

Biological Research

Indole derivatives, which can be synthesized from compounds like these, have a wide range of biological activities. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmaceutical Industry

The compound is commercially available and can be purchased from suppliers for use in scientific research, suggesting its importance in the pharmaceutical industry .

Heterocyclic Compound Research

The compound contains an oxolane (tetrahydrofuran) ring, which is a simple heterocyclic compound. This ring is a fragment of the structure of many natural and synthetic compounds with a wide spectrum of biological activity . Therefore, it can be used in research related to heterocyclic compounds.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it were to be used as a drug, the mechanism of action would depend on the target within the body. Sulfonamides, for instance, are often used as antibiotics and work by inhibiting bacterial synthesis of folic acid .

properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c13-11(6-7-16-9-11)8-12-17(14,15)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITYKRRSYBEGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNS(=O)(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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